2-(3-(m-tolyl)propanoyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one
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Description
The compound “2-(3-(m-tolyl)propanoyl)-3,4-dihydro-1H-dipyrido[1,2-a:4’,3’-d]pyrimidin-11(2H)-one” is a complex organic molecule. It is related to the class of compounds known as pyrrolopyrimidines . These compounds are known for their diverse chemical structures and potential biological activities .
Molecular Structure Analysis
The molecular structure of this compound is complex, featuring a pyrrolopyrimidine core, which is a bicyclic system containing a pyrrole ring fused with a pyrimidine ring . The molecule also contains a tolyl group, which is a functional group related to toluene .Scientific Research Applications
Antimicrobial Activity
Pyrrolo[2,3-d]pyrimidines have been reported to possess significant antimicrobial properties . The compound could be explored for its efficacy against various bacterial and fungal strains, contributing to the development of new antibiotics or antifungal agents.
Antitumor and Anti-HIV Activity
These compounds have shown promise in antitumor and anti-HIV research . The structural features of the compound may allow it to interact with specific proteins or enzymes involved in cancer cell proliferation or HIV replication, making it a potential candidate for drug development in these areas.
Antiangiogenic Properties
The antiangiogenic activity of pyrrolo[2,3-d]pyrimidines can be harnessed in cancer therapy to inhibit the growth of new blood vessels that tumors need to grow . Research into the specific antiangiogenic mechanisms of this compound could lead to novel treatments for various types of cancer.
Adenosine Receptor Antagonism
Some derivatives of pyrrolo[2,3-d]pyrimidines are known to act as selective A1-adenosine receptor antagonists . This property can be utilized in the development of drugs to treat cardiovascular diseases, as adenosine receptors play a crucial role in heart rate and rhythm regulation.
Anti-Inflammatory and Analgesic Effects
The compound’s potential anti-inflammatory and analgesic effects could be investigated for the treatment of chronic pain and inflammatory diseases . Its ability to modulate inflammatory pathways could make it a valuable addition to the pharmacopeia for these conditions.
Synthetic and Medicinal Chemistry
In synthetic chemistry, this compound could serve as a precursor or intermediate in the synthesis of more complex molecules with desired biological activities . Its structural complexity offers a versatile framework for the development of new medicinal compounds.
Neuropharmacology
Given the structural similarity of pyrrolo[2,3-d]pyrimidines to purines, which are important neurotransmitters, the compound could be studied for its effects on the central nervous system . It may have applications in treating neurological disorders or as a tool in neuropharmacological research.
Agricultural Chemistry
Lastly, the antimicrobial properties of the compound could be extended to agricultural applications, where it might be used to protect crops from fungal and bacterial diseases . This could lead to the development of safer and more effective agrochemicals.
properties
IUPAC Name |
5-[3-(3-methylphenyl)propanoyl]-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O2/c1-15-5-4-6-16(13-15)8-9-20(25)23-12-10-18-17(14-23)21(26)24-11-3-2-7-19(24)22-18/h2-7,11,13H,8-10,12,14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OCXVFWQFBJATPD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CCC(=O)N2CCC3=C(C2)C(=O)N4C=CC=CC4=N3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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